5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a 4-methoxybenzyl group and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with phenylisocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the benzyl and phenyl rings.
Scientific Research Applications
5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: can be compared with other similar compounds, such as:
4-Methoxybenzyl alcohol: Used as a reagent in organic synthesis and has similar structural features.
Phenylimidazolidine derivatives: Share the imidazolidine core structure and have various substituents that influence their properties.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6343-94-8 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)11-17(13-5-3-2-4-6-13)15(20)18-16(21)19-17/h2-10H,11H2,1H3,(H2,18,19,20,21) |
InChI Key |
CNEAXCZHHYEJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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